1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide
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Overview
Description
Preparation Methods
The synthesis of 1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide typically involves the reaction of 3-Methyl-5-isothiazolecarbaldehyde with thiosemicarbazide. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Industry: The compound’s stability and reactivity make it useful in the development of industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-(3-Methyl-5-isothiazolyl)methylenethiosemicarbazide can be compared with other similar compounds, such as:
Isothiazolinones: Known for their biocidal properties, these compounds are used in various industrial applications.
Thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications
Properties
CAS No. |
3683-58-7 |
---|---|
Molecular Formula |
C6H8N4S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
[(E)-(3-methyl-1,2-thiazol-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4-2-5(12-10-4)3-8-9-6(7)11/h2-3H,1H3,(H3,7,9,11)/b8-3+ |
InChI Key |
VNGARQSDVSSXTK-FPYGCLRLSA-N |
Isomeric SMILES |
CC1=NSC(=C1)/C=N/NC(=S)N |
Canonical SMILES |
CC1=NSC(=C1)C=NNC(=S)N |
Origin of Product |
United States |
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